![molecular formula C18H29NO3 B12618928 N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide CAS No. 920277-54-9](/img/structure/B12618928.png)
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide: is an organic compound characterized by the presence of a benzamide group attached to a 1,3-dihydroxyundecan-2-yl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dihydroxyundecane and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to a primary amine, altering the compound’s properties.
Substitution: The benzamide group can participate in substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemical Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industry:
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
Agriculture: The compound is explored for its potential use in agrochemicals, such as pesticides or herbicides.
作用机制
The mechanism of action of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.
相似化合物的比较
N-[(2S)-1,3-Dihydroxyundecan-2-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[(2S)-1,3-Dihydroxyundecan-2-yl]formamide: Contains a formamide group instead of a benzamide group.
Uniqueness: N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is unique due to its specific combination of a benzamide group with a 1,3-dihydroxyundecan-2-yl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
920277-54-9 |
|---|---|
分子式 |
C18H29NO3 |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-[(2S)-1,3-dihydroxyundecan-2-yl]benzamide |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-10-13-17(21)16(14-20)19-18(22)15-11-8-7-9-12-15/h7-9,11-12,16-17,20-21H,2-6,10,13-14H2,1H3,(H,19,22)/t16-,17?/m0/s1 |
InChI 键 |
SJJVABMBSWENBR-BHWOMJMDSA-N |
手性 SMILES |
CCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
规范 SMILES |
CCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
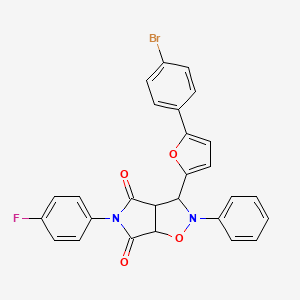
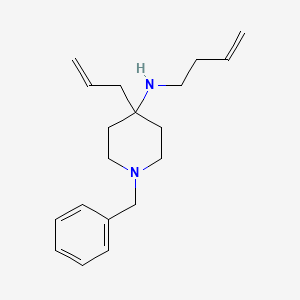
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
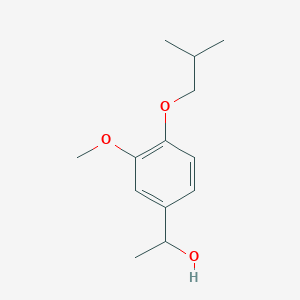
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
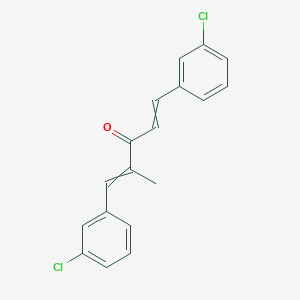
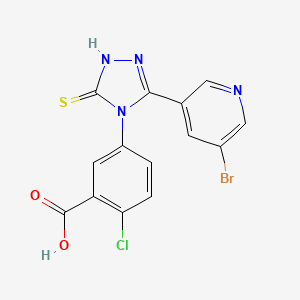
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
